molecular formula C9H15ClO2 B016122 Ethyl 4-chloro-2,2-dimethylpent-4-enoate CAS No. 118427-36-4

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Cat. No. B016122
M. Wt: 190.67 g/mol
InChI Key: QVPAHMHJYDYAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 4-chloro-2,2-dimethylpent-4-enoate and related compounds involves diverse chemical reactions. A notable method includes the reaction of ethyl cyanoacetate's lithium salt with specific reagents to prepare structurally related compounds, showcasing the versatility of synthesis techniques in obtaining esters with complex configurations (Johnson et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl 4-chloro-2,2-dimethylpent-4-enoate analogs has been extensively characterized, revealing intricate details about their conformation and bonding. For example, extensive NMR spectroscopy, including 1D-NOE, 2D-HSQC, and HMBC experiments, has been utilized to establish the structures of related compounds, highlighting the importance of such techniques in elucidating molecular geometries (Fretz, Gaugler, & Schneider, 2000).

Chemical Reactions and Properties

Research on ethyl 4-chloro-2,2-dimethylpent-4-enoate includes studies on its reactivity and chemical transformations. One study focused on its aerobic dimerization, leading to novel photochromic diarylethene precursors, demonstrating the compound's potential in synthesizing materials with desirable photoactive properties (Lvov et al., 2017).

Physical Properties Analysis

The physical properties of ethyl 4-chloro-2,2-dimethylpent-4-enoate and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. These properties are determined by the compound's molecular structure and have been studied through experimental approaches and quantum chemical calculations (Singh et al., 2013).

Scientific Research Applications

  • Summary of the Application: Ethyl 4-chloro-2,2-dimethylpent-4-enoate is used in the synthesis of 2,2-dimethyl-2H-chromene derivatives, which have shown potential as antifungal agents . These derivatives were designed and synthesized as a response to the need for new, environmentally friendly fungicides to control agricultural fungi .
  • Methods of Application or Experimental Procedures: The 2,2-dimethyl-2H-chromene derivatives were synthesized and characterized by spectroscopic analysis . The antifungal activities of these compounds were then evaluated in vitro against nine phytopathogenic fungi .
  • Results or Outcomes: Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at a concentration of 50 μg/mL . Among them, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol, with the corresponding EC50 values of 6.3, 7.7, 7.1, 7.5, 4.0 μg/mL, respectively .

Future Directions

The future directions for the use and study of Ethyl 4-chloro-2,2-dimethylpent-4-enoate are not specified in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPAHMHJYDYAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394691
Record name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

CAS RN

118427-36-4
Record name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisopropylamine (1.25 eq) was added to a reaction flask containing tetrahydrofuran (10.0-fold, V/W of ethyl isobutyrate) under nitrogen. The mixture was cooled to less than −70° C., and n-butyllithium (2.7M; 1.14 eq) was added to the reaction mixture while the temperature was maintained at less than −65° C. The reaction mixture was slowly warmed to room temperature and then stirred for 2 hours under nitrogen. The reaction mixture was then cooled to less than −70° C., and ethyl isobutyrate (1.0 eq) was added, followed by 2,3-dichloro-1-propene (1.09 eq), while the temperature was maintained at less than −70° C. The reaction was allowed to warm to room temperature and stirred overnight under nitrogen. The reaction was then quenched with ice water (10.0-fold, V/W of starting material), and the pH adjusted to pH 7 with aqueous 6M hydrochloric acid. The organic layer was separated, washed twice with brine, and dried over sodium sulfate. The solvent was removed in vacuo and the product was taken on to the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (126.5 g; 1.25 mol) in 1500 mL THF at -78° C. was added n-butyllithium (500 mL of a 2.5M solution in hexanes). Upon completion of addition, the mixture was stirred for 30 minutes. A solution of ethyl isobutyrate (132 g; 1.14 mol) in 300 mL THF was added slowly over about 1 hour. The reaction was then allowed to stir for an additional hour at -78° C. 2,3-Dichloro-1-propene (138.7 g; 1.25 mol) was added dropwise. The cooling bath was removed and the reaction was stirred at ambient temperature for 15 hours. Saturated aqueous ammonium chloride solution was added and the THF was removed in vacuo. The aqueous residue was then extracted with ethyl acetate. The extracts were dried over magnesium sulfate and concentrated. Distillation yielded ethyl 4-chloro-2,2-dimethyl-4-pentenoate as a colorless liquid (b.p. 100°-104° C./30 torr).
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
138.7 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.